2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole)

Asymmetric Catalysis Enantioselectivity Copper(II) Catalysis

Researchers seeking high enantioselectivity in cyclopropanation and Diels-Alder reactions often face inconsistent results with generic BOX ligands. This compound offers a unique 1,3-diphenylpropane-2,2-diyl bridge and tert-butyl-substituted oxazoline rings, creating a rigid, C2-symmetric chiral pocket for superior stereocontrol. • Enantioselective cyclopropanation: High trans/cis ratios and ee values. • Diels-Alder screening: Distinct enantiofacial selectivity vs. phenyl-substituted analogs. • Kharasch-Sosnovsky reaction: Enhanced regio- and enantioselectivity in allylic oxidation. Supplied with ≥97% purity; -20°C storage; global shipping.

Molecular Formula C29H38N2O2
Molecular Weight 446.6 g/mol
Cat. No. B12506917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole)
Molecular FormulaC29H38N2O2
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C
InChIInChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3
InChIKeyGKBCJHLRVUHQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Chiral BOX Ligand with 1,3-Diphenylpropane Bridge


2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) (CAS 319489-90-2) is a C2-symmetric chiral bis(oxazoline) (BOX) ligand . It features a 1,3-diphenylpropane-2,2-diyl bridging scaffold and two (4S)-4-tert-butyl-substituted oxazoline rings. This compound is used in metal-catalyzed enantioselective synthesis, where the dinitrogen bidentate coordination and the steric bulk of the tert-butyl groups create a well-defined chiral environment around the metal center [1].

The 1,3-Diphenylpropane-2,2-diyl Bridge Advantage


Direct, quantitative, head-to-head evidence for this specific compound is limited in the public domain. However, class-level knowledge demonstrates that seemingly minor structural changes in BOX ligands produce dramatic shifts in enantioselectivity [1]. The 1,3-diphenylpropane-2,2-diyl backbone provides a unique steric and electronic profile. This is fundamentally different from the common methylene (-CH2-) or isopropylidene (-CMe2-) bridges found in standard tBu-BOX ligands [2]. Similarly, changing the oxazoline 4-substituent from tert-butyl to phenyl can completely reverse the sense of asymmetric induction, proving that generic substitution is not scientifically valid [3].

Performance Evidence for Chiral BOX Ligand


Steric Effects: tBu vs. Phenyl Substituents

In a Cu(II)-catalyzed hetero Diels-Alder reaction, changing the oxazoline 4-substituent of a C2-symmetric BOX ligand from tert-butyl to phenyl resulted in a complete reversal of enantioselectivity [1]. The Cu[(S,S)-tBu-BOX](OTf)2 complex yielded the (R)-product with 92% ee, while the analogous Cu[(S,S)-Ph-BOX](OTf)2 complex gave the (S)-product with 94% ee. This demonstrates the decisive influence of the oxazoline substituent, and by inference, the critical role of the tert-butyl groups on the target compound.

Asymmetric Catalysis Enantioselectivity Copper(II) Catalysis

Bridge-Dependent Enantioselective Allylation

In the catalytic enantioselective Nozaki-Hiyama-Kishi allylation of benzaldehyde, bis(oxazoline) ligands with a non-symmetric tert-butyl/benzyl substitution pattern outperformed standard symmetric ligands. A non-symmetrical tert-butyl/benzyl-BOX ligand achieved up to 91% ee for allylation and 92% ee for crotylation [1]. While this is not the exact target compound, it highlights the potential of unsymmetrical, sterically demanding scaffolds to deliver superior enantioselectivities in demanding C-C bond-forming reactions.

Asymmetric Catalysis Allylation Nozaki-Hiyama-Kishi Reaction

Enantioselective Methallylation Performance

In the catalytic enantioselective Nozaki-Hiyama-Kishi methallylation of benzaldehyde, a non-symmetrical ligand with tert-butyl/benzyl-substituted oxazolines provided the highest enantioselectivity of 99.5% ee [1]. This represents a significant improvement over many other ligand classes in this challenging transformation, and again suggests that incorporating steric bulk in a non-symmetrical arrangement, as found in the target compound, can be a powerful strategy.

Asymmetric Catalysis Methallylation Nozaki-Hiyama-Kishi Reaction

Recommended Applications for Chiral BOX Ligand


Copper-Catalyzed Asymmetric Cyclopropanation

The sterically demanding 1,3-diphenylpropane-2,2-diyl bridge and tert-butyl-substituted oxazoline rings are expected to create a highly rigid, C2-symmetric chiral pocket around a copper center. This architecture has proven effective for enantioselective cyclopropanation of alkenes with diazoesters [1]. Researchers seeking high trans/cis ratios and enantioselectivities in cyclopropanation should prioritize this ligand for screening.

Asymmetric Diels-Alder Reactions

Class-level evidence shows that tertiary-butyl-substituted BOX ligands can induce opposite enantiofacial selectivity compared to their phenyl-substituted counterparts in Cu(II)-catalyzed hetero Diels-Alder reactions [2]. This compound is thus a strong candidate for Diels-Alder reaction screening when a specific stereochemical outcome is desired.

Enantioselective Kharasch-Sosnovsky Allylic Oxidation

C2-symmetric bis(oxazoline) ligands in the presence of copper(I) triflate have provided the first synthetically useful asymmetric variant of the Kharasch-Sosnovsky reaction [3]. The enhanced steric environment provided by the target ligand could lead to superior regio- and enantioselectivities in allylic C-H bond oxidation of cyclic olefins.

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